molecular formula C7H13N3 B11735293 1-methyl-N-propyl-1H-pyrazol-3-amine

1-methyl-N-propyl-1H-pyrazol-3-amine

Cat. No.: B11735293
M. Wt: 139.20 g/mol
InChI Key: BJFBTLSNIVHHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-propyl-1H-pyrazol-3-amine is a chemical compound of interest in organic and medicinal chemistry research. It features a pyrazole heterocycle, a five-membered ring with two adjacent nitrogen atoms, which is substituted with a methyl group, an amine functional group, and a propyl chain. This structure classifies it as an aminopyrazole, a scaffold recognized as a versatile and advantageous framework in drug discovery due to its ability to provide useful ligands for various biological targets . The broader class of aminopyrazoles has been extensively studied and displays a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Pyrazole-based compounds can act as ligands for different kinases, COX enzymes, and other targets relevant to bacterial and viral infections . While the specific research applications and mechanism of action for this compound require further investigation, its structural features align with those used in the exploration of new pharmacologically active agents. This product is intended for research purposes as a biochemical reagent or organic building block. It is not for diagnostic or therapeutic use. Researchers are responsible for determining the suitability of this product for their particular application.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

1-methyl-N-propylpyrazol-3-amine

InChI

InChI=1S/C7H13N3/c1-3-5-8-7-4-6-10(2)9-7/h4,6H,3,5H2,1-2H3,(H,8,9)

InChI Key

BJFBTLSNIVHHOU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-propyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-3-aminopyrazole with propyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the propyl halide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of 1-methyl-3-aminopyrazole, followed by its reaction with propyl halides. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used, and the reaction is typically carried out at elevated temperatures .

Mechanism of Action

The mechanism of action of 1-methyl-N-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and the nature of the target. The pyrazole ring is known to interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-methyl-N-propyl-1H-pyrazol-3-amine with structurally related pyrazole amines from the evidence, focusing on substituents, molecular weight, synthesis yields, and spectral data.

Compound Name R1 (Pyrazole Position 1) R2 (Pyrazole Position 3) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Spectral Data
This compound (Target) Methyl Propylamine 140.21* Not reported in evidence
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl Cyclopropylamine 214.26 17.9 104.0–107.0 HRMS m/z 215 [M+H]+; $^1$H NMR δ 8.87
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Methyl Ethylamine 202.23 ESIMS m/z 203 [M+H]+
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl 3-(Methylthio)propylamine 279.40 IR ν 3298 cm$^{-1}$; $^1$H NMR δ 2.55 (s, SCH$_3$)
N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Methyl Cyclopropylmethylamine 229.30 ESIMS m/z 230 [M+2H]$^+$

*Calculated based on molecular formula $ \text{C}7\text{H}{14}\text{N}_3 $.

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound has the lowest molecular weight (140.21 g/mol) due to the absence of aromatic groups (e.g., pyridinyl) present in analogs like the N-cyclopropyl derivative (214.26 g/mol) .
  • Bulky substituents (e.g., 3-(methylthio)propyl) increase molecular weight significantly (279.40 g/mol) .

Synthesis Yields :

  • The N-cyclopropyl derivative in showed a low yield (17.9%), likely due to steric hindrance from the pyridinyl group or challenges in cyclopropane ring formation . The target compound, lacking such complexity, may achieve higher yields under optimized conditions.

Spectral Data Trends :

  • Pyridinyl-containing analogs exhibit distinct $^1$H NMR shifts (e.g., δ 8.87 for aromatic protons) and HRMS/ESIMS peaks correlating with their higher molecular weights .
  • The 3-(methylthio)propyl substituent in showed an IR absorption at 3298 cm$^{-1}$, indicative of N–H stretching, absent in alkylamine derivatives like the target compound .

The target compound, with simpler substituents, may exhibit weaker intermolecular interactions, affecting solubility or melting behavior.

Research Findings and Implications

Synthetic Efficiency :

  • Low yields in compounds suggest that introducing aromatic or sterically hindered groups complicates synthesis. The target’s simpler structure could streamline production .

Spectroscopic Identification :

  • The absence of pyridinyl-related NMR shifts in the target compound simplifies spectral interpretation compared to analogs in and .

Q & A

Q. What are the optimized synthetic routes for 1-methyl-N-propyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step alkylation and coupling reactions. For example:

  • Step 1 : React 1-methyl-1H-pyrazol-3-amine with a propylating agent (e.g., propyl bromide) using a base like cesium carbonate in dimethylformamide (DMF) at 60–80°C to introduce the N-propyl group .
  • Step 2 : Optimize reaction time (24–48 hours) and stoichiometry (1:1.2 amine:alkylating agent) to minimize byproducts.
  • Purification : Use column chromatography (ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
    Key factors affecting yield: temperature control, inert atmosphere (N₂/Ar), and moisture-free conditions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm structure via proton integration (e.g., N-propyl CH₂ at δ 3.2–3.5 ppm) and carbon assignments .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 154.1) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect impurities .

Q. How does the compound’s stability under varying conditions (pH, temperature) impact experimental design?

Methodological Answer:

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent degradation .
  • pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7). Avoid strong bases (pH >10) to prevent hydrolysis of the pyrazole ring .
  • Light Sensitivity : Protect from UV exposure to avoid photolytic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data reported for this compound derivatives?

Methodological Answer: Contradictions often arise from:

  • Substituent Effects : Minor structural changes (e.g., fluorine at position 5) drastically alter enzyme inhibition (e.g., IC₅₀ varies 10-fold between fluoro and methyl derivatives) .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
  • Purity Verification : Use orthogonal methods (NMR, LC-MS) to confirm compound integrity before biological testing .

Q. What computational approaches are recommended to predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases or GPCRs, focusing on hydrogen bonding (e.g., pyrazole N-H with catalytic lysine) .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution reactions .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability under physiological conditions .

Q. What strategies improve the compound’s selectivity in medicinal chemistry applications?

Methodological Answer:

  • SAR Studies : Modify substituents (e.g., replace propyl with cyclopropyl) to reduce off-target effects. For example, cyclopropyl derivatives show 5× higher selectivity for kinase X .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability and target-specific activation .
  • Co-crystallization : Resolve target-ligand structures (e.g., SHELX-refined X-ray data) to identify critical binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.